molecular formula C10H15N B566804 4-TERT-BUTYLANILINE-D15 CAS No. 1219794-71-4

4-TERT-BUTYLANILINE-D15

Cat. No.: B566804
CAS No.: 1219794-71-4
M. Wt: 164.329
InChI Key: WRDWWAVNELMWAM-JYJYZAGRSA-N
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Description

4-TERT-BUTYLANILINE-D15: is a deuterium-labeled compound, specifically a derivative of 4-tert-butylaniline. The compound is characterized by the substitution of hydrogen atoms with deuterium, resulting in a molecular formula of C10D15N. This isotopic labeling is often used in various scientific research applications, particularly in the fields of chemistry and pharmacology, to study reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-TERT-BUTYLANILINE-D15 typically involves the deuteration of 4-tert-butylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 4-TERT-BUTYLANILINE-D15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 4-tert-butylbenzoquinone.

    Reduction: Regeneration of 4-tert-butylaniline.

    Substitution: Formation of 4-tert-butyl-2-bromoaniline or 4-tert-butyl-2-nitroaniline.

Scientific Research Applications

4-TERT-BUTYLANILINE-D15 is widely used in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYLANILINE-D15 is primarily related to its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various chemical and biological processes.

Comparison with Similar Compounds

    4-TERT-BUTYLANILINE: The non-deuterated form of the compound, used in similar applications but without the benefits of isotopic labeling.

    4-TERT-BUTYL-2-BROMOANILINE: A halogenated derivative used in organic synthesis.

    4-TERT-BUTYL-2-NITROANILINE: A nitrated derivative with applications in dye and pigment production.

Uniqueness: 4-TERT-BUTYLANILINE-D15 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in scientific investigations.

Properties

CAS No.

1219794-71-4

Molecular Formula

C10H15N

Molecular Weight

164.329

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline

InChI

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2

InChI Key

WRDWWAVNELMWAM-JYJYZAGRSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N

Synonyms

4-TERT-BUTYLANILINE-D15

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Absolute ethanol (20 ml) was added to 10% palladium on charcoal (0.2 g) in a Parr hydrogenation bottle (500 ml volume). 1-(1,1-Dimethylethyl)-4-nitrobenzene (50 g) in absolute ethanol (100 ml) was added. Hydrogen was admitted to the bottle and the mixture shaken at 60 psi over night. The catalyst was removed by filtration through Celite under nitrogen, the filtrate was reduced in vacuo and the residue distilled at 96° C./0.3 mm Hg to give 4-(1,1-dimethylethyl)benzenamine as an oil.
Quantity
50 g
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reactant
Reaction Step One
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100 mL
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solvent
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0 (± 1) mol
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reactant
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0.2 g
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catalyst
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20 mL
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Synthesis routes and methods II

Procedure details

(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Reaction Step One
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0.23 g
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reactant
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0.213 g
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PTFE
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ice water
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20 mL
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10 mL
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reactant
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7.5 (± 2.5) mL
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reactant
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20 mL
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Yield
72%

Synthesis routes and methods III

Procedure details

While carbon tetrachloride was refluxed, fuming sulfuric acid was added dropwise to evolve phosgene. When the atmosphere in the apparatus was replaced sufficiently with phosgene, a 4-t-butylaniline toluene solution (containing 6.00 g of 4-t-butylaniline in 250 ml of toluene) was added dropwise and the temperature was gradually elevated to allow the reaction to proceed while the toluene was refluxed. Yield: 5.61 g (79.6%).
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4-t-butylaniline toluene
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250 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline and 700 parts of ethanol is heated to 180° C. in an autoclave and kept at this temperature for 6 hours. The mixture is then subjected to fractional distillation under reduced pressure. 60 parts (80% of theory) of 4-tert.-butylaniline, of boiling point 93°-94° C./4 mbar, are obtained.
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